![molecular formula C3H4F4 B1351056 1,1,1,3-Tetrafluoropropane CAS No. 460-36-6](/img/structure/B1351056.png)
1,1,1,3-Tetrafluoropropane
Overview
Description
1,1,1,3-Tetrafluoropropane is a fluorinated hydrocarbon with the molecular formula C3H4F4. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. This compound is part of the family of hydrofluorocarbons, which are known for their stability and low reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrafluoropropane can be synthesized through several methods. One common method involves the fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride in the presence of a vapor phase catalyst . Another method includes the gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.
Addition Reactions: It can react with unsaturated compounds to form addition products.
Dehydrofluorination: This reaction involves the removal of hydrogen fluoride to form unsaturated fluorinated compounds.
Common Reagents and Conditions
Hydrogen Fluoride: Used in fluorination reactions.
Activated Charcoal: Used as a catalyst in pyrolysis reactions.
Aqueous Potash: Used in bromination reactions.
Major Products
Tetrafluoroallene: Formed through pyrolysis of this compound.
Bromo- and Chlorofluoropropanes: Formed through halogen exchange reactions.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- 1,1,1,3-Tetrafluoropropane is utilized as a reagent in organic synthesis. Its unique fluorination pattern allows it to participate in substitution and addition reactions, making it valuable in the production of various fluorinated compounds.
- Biological Studies :
-
Medical Applications :
- There is ongoing research into the use of this compound in medical imaging techniques and as a propellant in inhalers. Its properties may enhance the delivery and efficacy of certain medications.
-
Industrial Uses :
- In the industrial sector, this compound serves multiple roles:
- Refrigerants : It is used as a refrigerant due to its low global warming potential compared to traditional refrigerants like R-134a.
- Blowing Agents : It acts as a blowing agent for producing foams in various applications.
- Cleaning Agents : The compound is also used for cleaning electronic components due to its non-flammable nature .
- In the industrial sector, this compound serves multiple roles:
Case Study 1: Biotransformation Research
A study investigated the biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) after inhalation exposure in rats. The research aimed to understand how this compound is metabolized in biological systems and its potential impacts on health .
Case Study 2: Medical Imaging
Research into the use of this compound as a propellant in inhalers has shown promising results. The compound's properties facilitate better aerosolization of medications, potentially improving delivery efficiency to patients with respiratory conditions.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in substitution and addition reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1,1,1,3-Tetrafluoropropane can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane: Another fluorinated hydrocarbon with similar properties but different reactivity.
1,1,1,2-Tetrafluoroethane: Used as a refrigerant with different physical and chemical properties.
1,1,1,2,3,3-Hexafluoropropane: A more heavily fluorinated compound with higher stability.
The uniqueness of this compound lies in its specific fluorination pattern, which gives it distinct reactivity and applications compared to other fluorinated hydrocarbons.
Biological Activity
1,1,1,3-Tetrafluoropropane (also known as FC-254fb) is a halogenated hydrocarbon with the chemical formula . This compound is primarily utilized in applications such as refrigerants and aerosol propellants. Understanding its biological activity is crucial for assessing its safety and environmental impact.
Toxicity and Exposure Routes
The primary route of exposure to this compound is through inhalation. Studies indicate that while the compound is not classified as highly toxic, it can produce various central nervous system (CNS) effects such as headaches, dizziness, and in extreme cases, seizures or coma due to its potential to displace oxygen in confined spaces .
Key Toxicological Findings:
- Acute Toxicity: The compound has been shown to have low acute toxicity. The LC50 values (lethal concentration for 50% of the test population) are indicative of its relative safety compared to other halogenated compounds.
- Irritation Potential: Inhalation may lead to respiratory irritation; however, skin contact does not typically result in adverse effects .
- Chronic Effects: Long-term exposure does not appear to produce chronic health effects based on current literature .
Structure-Activity Relationship (SAR)
The biological activity of halogenated hydrocarbons like this compound can be influenced by their molecular structure. Research indicates that the presence of acidic hydrogens adjacent to halogen groups tends to increase toxicity. For example, structural variations in related compounds have shown that modifications can either enhance or reduce toxicological outcomes .
Table 1: Structure-Activity Relationships of Halogenated Hydrocarbons
Compound | LC50 (ppm) | Toxicity Level |
---|---|---|
1,1,1-Trichloroethane | 1000 | Moderate |
1,1-Dichloro-2-fluoroethane | 500 | Low |
This compound | >2000 | Low |
Case Study: Inhalation Toxicity Assessment
A study conducted on laboratory animals assessed the inhalation toxicity of this compound. The results indicated that at high concentrations (greater than those typically found in occupational settings), there were observable CNS effects but no significant lethality or long-term health impacts were noted. This aligns with findings from other halogenated compounds where high exposure levels are required to elicit severe toxic responses .
Environmental Impact Studies
In terms of environmental safety, this compound has been evaluated under various regulatory frameworks such as the EU REACH regulations. It has not been classified as a substance of very high concern (SVHC), indicating a lower risk profile compared to other halogenated compounds .
Table 2: Regulatory Classification of Halogenated Compounds
Compound | EU REACH Status | PBT Properties |
---|---|---|
1,1-Dichloro-2-fluoroethane | Not SVHC | No |
2-Bromo-2-nitropropane | SVHC | Yes |
This compound | Not SVHC | No |
Properties
IUPAC Name |
1,1,1,3-tetrafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFGXVGPSGJOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870541 | |
Record name | 1,1,1,3-Tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-36-6 | |
Record name | 1,1,1,3-Tetrafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3-Tetrafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3-Tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd)?
A1: HCFC-1233zd is a compound with potential applications as a refrigerant and foam blowing agent. The research presented in the paper ["Process for dehydrofluorination of 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene" []] focuses on developing an efficient and selective method for its synthesis. This is important because HCFC-1233zd has a lower global warming potential compared to some older refrigerants, making it a more environmentally friendly alternative.
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